molecular formula C20H12N4O4 B14015869 7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione CAS No. 81759-39-9

7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione

Cat. No.: B14015869
CAS No.: 81759-39-9
M. Wt: 372.3 g/mol
InChI Key: QSKRLPBBWKIANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione is a complex heterocyclic compound that incorporates both oxazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione typically involves multi-step organic reactions. One common method is the Erlenmeyer-Plöchl Azlactone Synthesis, which is a classical process used to create oxazole derivatives . This method involves the condensation of an amino acid with an aldehyde and an isocyanide under acidic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often involves optimization of the synthetic route to increase yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione involves its interaction with specific molecular targets. For instance, oxazole derivatives have been shown to interact with adenosine receptors, which play a role in various physiological processes . The compound may also inhibit certain enzymes or interfere with DNA replication, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

What sets 7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione apart is its unique combination of oxazole and triazine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

81759-39-9

Molecular Formula

C20H12N4O4

Molecular Weight

372.3 g/mol

IUPAC Name

7-phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C20H12N4O4/c25-17-22-19-23(12-16(28-19)14-9-5-2-6-10-14)20(26)24(17)18-21-11-15(27-18)13-7-3-1-4-8-13/h1-12H

InChI Key

QSKRLPBBWKIANX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)N3C(=O)N=C4N(C3=O)C=C(O4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.